3-(3-(Trifluoromethyl)phenyl)acrylic acid
Overview
Description
3-(3-(Trifluoromethyl)phenyl)acrylic acid: is an organic compound with the molecular formula C({10})H({7})F({3})O({2}). It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing 3-(3-(Trifluoromethyl)phenyl)acrylic acid involves the aldol condensation of benzaldehyde derivatives with trifluoromethyl ketones. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to yield the desired product.
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Heck Reaction: : Another synthetic route involves the Heck reaction, where a trifluoromethyl-substituted aryl halide reacts with acrylic acid in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 3-(3-(Trifluoromethyl)phenyl)acrylic acid can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
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Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
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Substitution: : The trifluoromethyl group in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(3-(Trifluoromethyl)phenyl)acrylic acid is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in elucidating enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic effects. For instance, it has been explored in the development of anti-inflammatory and anticancer agents due to its ability to modulate biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, influencing its binding affinity and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylpropanoic acid
Uniqueness
Compared to similar compounds, 3-(3-(Trifluoromethyl)phenyl)acrylic acid is unique due to its acrylic acid moiety, which provides additional reactivity and versatility in chemical synthesis. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBWHDDGWSYETA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
779-89-5 | |
Record name | 3-(Trifluoromethyl)cinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=779-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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